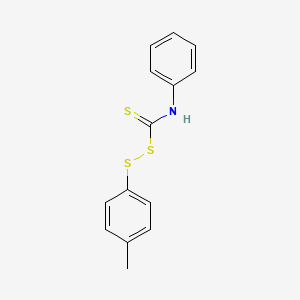
4-Isopropyl-alpha-methylcyclohexanepropionaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Isopropyl-alpha-methylcyclohexanepropionaldehyde is an organic compound with the molecular formula C13H24O. It is characterized by its unique structure, which includes a cyclohexane ring substituted with an isopropyl group and an aldehyde functional group. This compound is often used in the fragrance industry due to its pleasant scent.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Isopropyl-alpha-methylcyclohexanepropionaldehyde typically involves the alkylation of cyclohexane derivatives followed by oxidation. One common method is the Friedel-Crafts alkylation of cyclohexane with isopropyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The resulting product is then subjected to oxidation using reagents like potassium permanganate or chromium trioxide to introduce the aldehyde functional group.
Industrial Production Methods
In industrial settings, the production of this compound is often carried out in large-scale reactors with optimized conditions to maximize yield and purity. The process involves continuous monitoring of reaction parameters such as temperature, pressure, and reagent concentrations to ensure consistent product quality.
Analyse Des Réactions Chimiques
Types of Reactions
4-Isopropyl-alpha-methylcyclohexanepropionaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The aldehyde can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The isopropyl group can undergo electrophilic substitution reactions, particularly in the presence of strong acids or bases.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Strong acids (e.g., sulfuric acid) or bases (e.g., sodium hydroxide).
Major Products Formed
Oxidation: 4-Isopropyl-alpha-methylcyclohexanecarboxylic acid.
Reduction: 4-Isopropyl-alpha-methylcyclohexanepropanol.
Substitution: Various substituted cyclohexane derivatives depending on the reagents used.
Applications De Recherche Scientifique
4-Isopropyl-alpha-methylcyclohexanepropionaldehyde has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Widely used in the fragrance industry due to its pleasant scent and stability.
Mécanisme D'action
The mechanism of action of 4-Isopropyl-alpha-methylcyclohexanepropionaldehyde involves its interaction with specific molecular targets, such as enzymes and receptors. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, leading to changes in their structure and function. Additionally, the compound’s hydrophobic cyclohexane ring allows it to interact with lipid membranes, potentially affecting membrane fluidity and permeability.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Isopropylcyclohexanecarboxaldehyde: Similar structure but lacks the alpha-methyl group.
4-Isopropyl-alpha-methylcyclohexanecarboxylic acid: Oxidized form of the aldehyde.
4-Isopropyl-alpha-methylcyclohexanepropanol: Reduced form of the aldehyde.
Uniqueness
4-Isopropyl-alpha-methylcyclohexanepropionaldehyde is unique due to its specific combination of functional groups and structural features, which confer distinct chemical reactivity and biological activity. Its pleasant scent and stability make it particularly valuable in the fragrance industry, distinguishing it from other similar compounds.
Propriétés
Numéro CAS |
51367-69-2 |
|---|---|
Formule moléculaire |
C13H24O |
Poids moléculaire |
196.33 g/mol |
Nom IUPAC |
2-methyl-3-(4-propan-2-ylcyclohexyl)propanal |
InChI |
InChI=1S/C13H24O/c1-10(2)13-6-4-12(5-7-13)8-11(3)9-14/h9-13H,4-8H2,1-3H3 |
Clé InChI |
ZVPQMVSVAYSBAQ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1CCC(CC1)CC(C)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


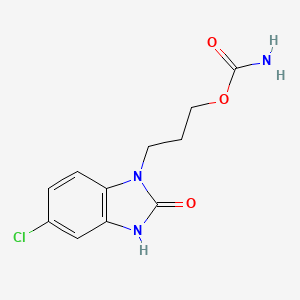

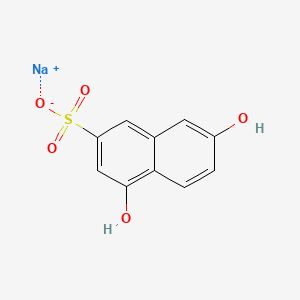
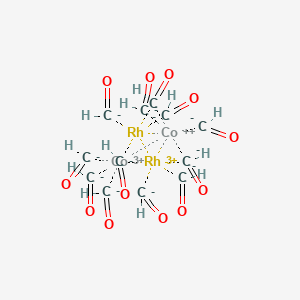
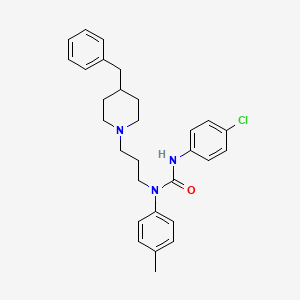
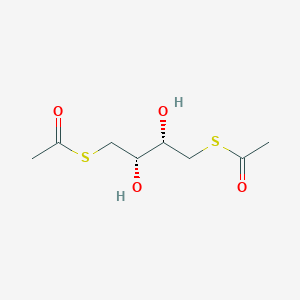
![N-[2-(2-Methoxyethoxy)ethyl]benzene-1,4-diamine](/img/structure/B12676970.png)
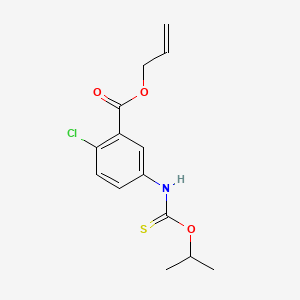


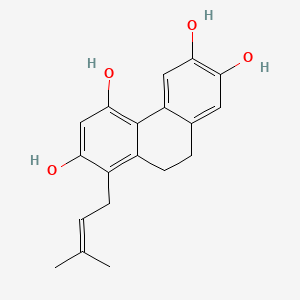
![1-Chloro-9-methoxy-5,11-dimethyl-6H-pyrido[4,3-B]carbazole](/img/structure/B12676999.png)
